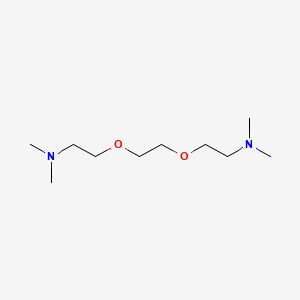

Ethanamine, 2,2'-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'éthanamine, 2,2’-(1,2-éthanediylbis(oxy))bis(N,N-diméthyl-) est un composé organique connu pour sa structure et ses propriétés uniques. Il s'agit d'un liquide incolore avec une odeur caractéristique. Il est légèrement soluble dans l'eau mais très soluble dans les solvants organiques tels que les alcools et les éthers. Ce composé est largement utilisé dans l'industrie chimique comme matière première et catalyseur pour diverses réactions synthétiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'éthanamine, 2,2’-(1,2-éthanediylbis(oxy))bis(N,N-diméthyl-) peut être synthétisée par réaction de la N,N-diméthylacétamide avec de l'ammoniaque. La réaction implique les étapes suivantes :

- La N,N-diméthylacétamide réagit avec de l'ammoniaque dans des conditions appropriées pour former de l'éthanamine et de la formamide.

- Le mélange résultant est distillé pour séparer l'éthanamine.

- L'éthanamine est ensuite mise à réagir avec du bromure de sodium pour former un sel intermédiaire.

- Le sel intermédiaire subit une réaction supplémentaire avec du salicylate de disodium et du chlorure d'isobutylène pour donner le produit final .

Méthodes de production industrielle

En milieu industriel, la production d'éthanamine, 2,2’-(1,2-éthanediylbis(oxy))bis(N,N-diméthyl-) suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique des réacteurs à flux continu et des conditions de réaction optimisées pour assurer un rendement et une pureté élevés du produit .

Analyse Des Réactions Chimiques

Types de réactions

L'éthanamine, 2,2’-(1,2-éthanediylbis(oxy))bis(N,N-diméthyl-) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Il peut être réduit à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Le composé peut participer à des réactions de substitution avec des halogènes ou d'autres électrophiles.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Halogènes en présence d'un catalyseur tel que le chlorure de fer(III).

Principaux produits formés

Oxydation : Les principaux produits comprennent les oxydes correspondants et les dérivés hydroxylés.

Réduction : Les principaux produits sont les amines et les alcools.

Substitution : Les principaux produits sont les dérivés halogénés.

Applications De Recherche Scientifique

L'éthanamine, 2,2’-(1,2-éthanediylbis(oxy))bis(N,N-diméthyl-) a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme catalyseur et réactif en synthèse organique.

Biologie : Employé dans la synthèse de composés biologiquement actifs.

Médecine : Utilisé dans le développement d'intermédiaires pharmaceutiques.

Industrie : Appliqué dans la production de polymères, de résines et d'autres produits chimiques industriels

Mécanisme d'action

Le mécanisme d'action de l'éthanamine, 2,2’-(1,2-éthanediylbis(oxy))bis(N,N-diméthyl-) implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut former des complexes avec des ions métalliques, qui peuvent ensuite participer à des cycles catalytiques. De plus, il peut interagir avec les membranes biologiques, en modifiant leur perméabilité et leur fonction .

Mécanisme D'action

The mechanism of action of ethanamine, 2,2’-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, it can interact with biological membranes, altering their permeability and function .

Comparaison Avec Des Composés Similaires

Composés similaires

- 1,2-Bis(2-diméthylaminoéthoxy)éthane

- N,N'-[Ethylènebis(oxyéthylène)]bis(diméthylamine)

- 2-[2-(2-Diméthylaminoéthyloxy)éthoxy]éthyl-diméthyl-amine

Unicité

L'éthanamine, 2,2’-(1,2-éthanediylbis(oxy))bis(N,N-diméthyl-) se distingue par sa structure unique, qui lui confère des propriétés chimiques et physiques spécifiques. Sa capacité à agir comme catalyseur et sa solubilité dans divers solvants la rendent très polyvalente dans différentes applications .

Propriétés

Numéro CAS |

3065-46-1 |

|---|---|

Formule moléculaire |

C10H24N2O2 |

Poids moléculaire |

204.31 g/mol |

Nom IUPAC |

2-[2-[2-(dimethylamino)ethoxy]ethoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C10H24N2O2/c1-11(2)5-7-13-9-10-14-8-6-12(3)4/h5-10H2,1-4H3 |

Clé InChI |

DMNIJELRGYXPHM-UHFFFAOYSA-N |

SMILES canonique |

CN(C)CCOCCOCCN(C)C |

Numéros CAS associés |

49624-91-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylphenyl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11707596.png)

![3-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11707616.png)

![2-phenyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11707651.png)

![(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11707655.png)

![N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11707657.png)

![N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide](/img/structure/B11707663.png)

![4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B11707669.png)

![17-(3,4-Dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11707675.png)

![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11707682.png)